molecular formula C15H19N3O B2485799 2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-21-5

2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2485799
M. Wt: 257.337
InChI Key: CPXPEESXZOQYCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, such as "2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one," often involves multi-step reactions that include the formation of intermediate compounds. For instance, the synthesis of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives has been achieved through a series of reactions characterized by X-ray diffraction techniques, IR, 1H NMR, and 13C NMR studies, demonstrating the complex process involved in creating such compounds (Şahin et al., 2014).

Molecular Structure Analysis

The molecular structure of triazole compounds, including the one , is determined using various spectroscopic methods. For example, the crystal and molecular structures of related triazole derivatives have been elucidated, showing the spatial arrangement and bonding patterns within these molecules. This analysis reveals the orientation of the triazole ring and its relationship with other functional groups in the molecule, contributing to the understanding of its chemical behavior (Boechat et al., 2010).

Chemical Reactions and Properties

Triazole derivatives engage in a variety of chemical reactions, influenced by their molecular structure. The cyclization of related compounds under specific conditions demonstrates the reactivity of these molecules and the potential for forming diverse structures. This reactivity is essential for the development of new compounds with potential applications in various fields (Kimball et al., 2002).

Scientific Research Applications

  • Synthesis and Biological Activities :

    • The synthesis of 1,2,4-triazole derivatives, including structures similar to the compound , has been a significant area of research. These compounds have shown potential in various biological activities. For instance, Khan et al. (2010) reported the synthesis of similar triazole derivatives with notable antioxidant and urease inhibition activities (Khan et al., 2010).
    • Another study by Bekircan et al. (2015) explored the synthesis of triazole derivatives and their inhibition of lipase and α-glucosidase, indicating potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
    • Additionally, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which exhibited good antimicrobial activities, suggesting their use in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
  • Structural and Theoretical Studies :

    • The compound's crystal structure and its analogs have been a subject of interest. For example, Wawrzycka-Gorczyca and Siwek (2011) conducted a study on the crystal structure of a similar triazole derivative, providing insights into its molecular and crystal characteristics (Wawrzycka-Gorczyca & Siwek, 2011).
  • Anticancer Evaluation :

    • The anticancer properties of triazole derivatives have also been investigated. Kattimani et al. (2013) synthesized a series of triazol-3-one derivatives and evaluated their in vitro anticancer activity, with some compounds showing promising results against various cancer cell lines (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).
  • Water Decontamination Applications :

    • A study by Hozien et al. (2021) described the synthesis of s-triazole derivatives and their potential application in water decontamination, highlighting the versatility of this class of compounds in environmental remediation (Hozien, EL-Mahdy, Ali, Markeb, & El-Sherief, 2021).

properties

IUPAC Name

2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-10-5-4-6-11(2)14(10)18-12(3)16-17(15(18)19)9-13-7-8-13/h4-6,13H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXPEESXZOQYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)CC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322567
Record name 2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

CAS RN

860789-21-5
Record name 2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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